Novobiocic Acid vs. Novobiocin: Superior Potentiation of Etoposide (VP-16) Cytotoxicity in Cancer Cells
Novobiocic acid demonstrates enhanced potency compared to its parent compound, novobiocin, in potentiating the cytotoxicity of the anticancer agent etoposide (VP-16) by inhibiting drug efflux, a mechanism independent of its topoisomerase II inhibitory activity [1]. This differentiation is crucial for researchers investigating chemosensitization strategies where minimizing intrinsic topoisomerase II targeting is desired .
| Evidence Dimension | Potentiation of etoposide (VP-16) cytotoxicity |
|---|---|
| Target Compound Data | Enhanced potency (qualitative) |
| Comparator Or Baseline | Novobiocin (parent antibiotic) |
| Quantified Difference | More potent than novobiocin; increased VP-16 accumulation observed |
| Conditions | WEHI-3B leukemia and A549 lung carcinoma cell lines |
Why This Matters
This data directly supports the selection of novobiocic acid over novobiocin for in vitro studies of efflux pump inhibition and chemosensitization, where confounding antibacterial or topoisomerase II effects must be minimized.
- [1] Rappa, G., Lorico, A., Liu, M.C., Kruh, G.D., Tew, K.D. Structure-activity studies of novobiocin analogs as modulators of the cytotoxicity of etoposide (VP-16). Oncol. Res. 12, 113 (2000). View Source
